molecular formula C23H24O6 B124780 Pongapinone B CAS No. 146713-94-2

Pongapinone B

Cat. No.: B124780
CAS No.: 146713-94-2
M. Wt: 396.4 g/mol
InChI Key: QNKSZZRDFRCBNL-SFHVURJKSA-N
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Description

Pongapinone B is a natural product found in Pongamia pinnata with data available.

Scientific Research Applications

Traditional Uses and Phytochemical Profile

Pongamia pinnata, a plant with diverse medicinal properties, is traditionally used for the treatment of various ailments. Phytochemical studies have identified a range of compounds including flavonoid derivatives (flavones, flavans, chalcones), terpenes, steroids, and fatty acids in this plant. Notably, these compounds exhibit a spectrum of biological activities such as antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic effects. It's important to note that the extracts and compounds from Pongamia pinnata have been found to have low toxicity towards mammalian cells, indicating potential for therapeutic applications. However, comprehensive studies on the chemical constituents and their biological mechanisms are essential for a deeper understanding of the plant's pharmacological effects and ensuring the safety of its compounds for drug development (Al Muqarrabun et al., 2013).

Agricultural Benefits

Pongamia pinnata is recognized not only for its medicinal properties but also for its agricultural advantages. The plant is beneficial for managing soil erosion and connecting sand mounds due to its dense network of lateral roots. Pongamia oil, extracted from its seeds, is used in agriculture as a biofuel. Furthermore, the plant contributes to organic agriculture by providing a rich source of minerals, amino acids, and plant nutrients, enhancing soil fertility. Pongamia cake, a byproduct of oil extraction, is especially rich in nutrients and acts as an excellent fertilizer source. The oil also has insecticidal properties similar to neem oil, offering a natural solution for pest management (Usharani et al., 2019).

Biofuel Production

The seeds of Pongamia pinnata contain oils rich in C18:1 fatty acid, making them suitable for biodiesel production. Preliminary assessments in Australia have shown promising results for growth and seed yield, indicating the potential of Pongamia pinnata as a biofuel source. However, there is a need for a well-structured research and development program to understand the plant's limitations and support industry development. Critical research elements have been identified to integrate molecular level genetic research, agronomic studies, landscape scale investigations, and new production systems and value chains into aspects of sustainability (Murphy et al., 2012).

Properties

CAS No.

146713-94-2

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H24O6/c1-13(2)5-7-15-19(25-3)11-21(26-4)22-16(24)10-18(29-23(15)22)14-6-8-17-20(9-14)28-12-27-17/h5-6,8-9,11,18H,7,10,12H2,1-4H3/t18-/m0/s1

InChI Key

QNKSZZRDFRCBNL-SFHVURJKSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OCO4)C

SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)C

146713-94-2

Synonyms

pongapinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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